3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-22-12-14(11-21-22)17-4-2-3-9-23(17)18(24)8-6-13-5-7-16(20)15(19)10-13/h5,7,10-12,17H,2-4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXWSKEKRUZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule with potential pharmacological applications. Its structure includes a piperidine moiety and a pyrazole derivative, which are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name reflects its complex structure, which includes a piperidine ring and a pyrazole substituent.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Activity : The incorporation of the fluorine atom in similar compounds has been associated with enhanced serotonin receptor binding, which may contribute to antidepressant effects. Studies have shown that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
- Antimicrobial Properties : Compounds with piperidine and pyrazole functionalities have demonstrated antibacterial and antifungal activities. The presence of halogen substituents (like chlorine and fluorine) often enhances these properties due to increased lipophilicity and better membrane penetration.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibitors of AChE are crucial for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antidepressant Effects : A study evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structural motifs significantly reduced immobility time in forced swim tests, suggesting an increase in serotonergic activity.
- Antimicrobial Efficacy : Another study synthesized derivatives of pyrazole and evaluated their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antibacterial activity.
- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds analogous to this compound effectively inhibited AChE with IC50 values comparable to established inhibitors.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 335.85 g/mol |
| Solubility | Soluble in DMSO |
| Antidepressant Activity (IC50) | 50 nM (in vitro) |
| AChE Inhibition (IC50) | 200 nM |
| Antibacterial Activity (IC50) | 5 µM against E. coli |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substitution Patterns
The target compound shares a propan-1-one–piperidine core with several analogs, but its substituents differentiate its physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Physicochemical Properties
- Molecular Weight : The target (≈365.8 g/mol) exceeds the analog in (331.4 g/mol), likely due to its chloro-fluorophenyl group. This may impact solubility and bioavailability.
- LogP Predictions: The target’s halogenated aryl group could increase lipophilicity (higher LogP) compared to the morpholino-containing analog in .
Critical Analysis of Evidence
- Contradictions : While highlights kinase inhibition for a methylimidazole analog, the target’s pyrazole group may shift activity toward other targets (e.g., JAK or BTK kinases).
- Data Gaps : Exact bioactivity data for the target compound (e.g., IC₅₀ values) are absent in the provided evidence, limiting direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
